molecular formula C13H19NO B1589863 (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol CAS No. 56571-91-6

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No. B1589863
CAS RN: 56571-91-6
M. Wt: 205.3 g/mol
InChI Key: FZVHJGJBJLFWEX-YPMHNXCESA-N
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Description

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as CPP, is a chiral compound that has been extensively studied due to its potential applications in scientific research. CPP is a synthetic molecule that can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail. In

Scientific Research Applications

Enantioselective Catalysis

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol has been utilized in enantioselective catalysis. A study by Asami et al. (2015) reported its use in the enantioselective addition of diethylzinc to aldehydes, yielding various chiral secondary alcohols with good to high enantioselectivities. This process was controlled by the chiral benzylic carbon bearing an amino group, highlighting its potential in asymmetric synthesis (Asami et al., 2015).

Synthesis of Pyrrolidin-1-yl Compounds

Hon (2013) described the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, displaying α1 receptor antagonistic activity. The process involved epoxy cleavage and the formation of pyrrolidin-1-yl derivatives, indicating the compound's role in developing receptor antagonists (Hon, 2013).

Characterization and Identification Studies

Nycz et al. (2016) conducted a study for the identification of novel hydrochloride salts of cathinones, including 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one. The study used GC-MS, IR, NMR, and other spectroscopic methods for the characterization of these compounds, demonstrating the compound's importance in forensic science and substance identification (Nycz et al., 2016).

Pharmaceutical Research

Barbara Malawska and colleagues (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, testing them for electrocardiographic, antiarrhythmic, and antihypertensive activities. This research highlighted the compound's relevance in developing pharmaceutical agents with potential alpha-adrenolytic properties (Malawska et al., 2002).

properties

IUPAC Name

(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVHJGJBJLFWEX-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123620-80-4, 56571-91-6
Record name 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123620804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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